REACTION_CXSMILES
|
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].Cl.[Cl:7][C:8]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][C:9]=1[NH2:10]>Cl.O>[Cl:7][C:8]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]2[C:9]=1[N:10]=[C:3]([CH3:4])[CH:2]=[CH:1]2 |f:1.2|
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
2-chloro-5-methoxyaniline hydrochloride
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(N)C=C(C=C1)OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (400 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel (˜200 g)
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc in hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C2C=CC(=NC12)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |